molecular formula C12H15NO4 B1395528 Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate CAS No. 56517-53-4

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B1395528
CAS No.: 56517-53-4
M. Wt: 237.25 g/mol
InChI Key: LOGDXXVRFXBURG-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is a heterocyclic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core with various functional groups such as hydroxyl, oxo, and carboxylate

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , suggesting that Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate may have a similar mode of action.

Mode of Action

It is known that similar compounds can inhibit proteins that are important for virus replication . This suggests that this compound may also interact with proteins to exert its effects.

Biochemical Pathways

Similar compounds have been shown to participate in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may affect a wide range of biochemical pathways.

Pharmacokinetics

It is known that similar compounds are soluble in water , which may influence their bioavailability.

Result of Action

Similar compounds have been shown to have inhibitory activity against influenza a , suggesting that this compound may have similar effects.

Action Environment

It is known that similar compounds should be stored in a dark place, sealed in dry, at room temperature , suggesting that this compound may have similar storage requirements.

Biochemical Analysis

Biochemical Properties

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate plays a significant role in biochemical reactions, particularly in multicomponent reactions such as the Ugi-type condensation . This compound interacts with various biomolecules, including aldehyde derivatives, amine derivatives, and isocyanides, to form heterocyclic enamines . The nature of these interactions involves the formation of a Michael acceptor, which facilitates the condensation process . Additionally, this compound has been shown to interact with nucleophiles and electrophiles, further highlighting its versatility in biochemical reactions .

Cellular Effects

This compound exhibits various effects on cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . The compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular functions . Furthermore, this compound has been shown to modulate metabolic pathways, which can impact overall cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. This compound acts as a Michael acceptor, facilitating the formation of covalent bonds with nucleophiles and electrophiles . Additionally, it participates in enzyme inhibition or activation, depending on the specific biochemical context . The binding interactions of this compound with enzymes and other biomolecules can lead to changes in gene expression, further elucidating its mechanism of action .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, allowing for prolonged observation of its effects . Degradation over time can lead to a decrease in its efficacy, necessitating careful monitoring in in vitro and in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects on cellular functions without causing significant toxicity . At higher doses, this compound can exhibit toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings . Threshold effects have also been observed, indicating that there is a specific dosage range within which the compound is most effective .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s role in these pathways can lead to changes in the concentration of specific metabolites, further influencing cellular metabolism . Additionally, this compound has been shown to interact with key enzymes, affecting their activity and, consequently, the overall metabolic process .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its efficacy . The compound interacts with specific transporters and binding proteins, facilitating its movement across cellular membranes . Additionally, the localization and accumulation of this compound within cells can influence its activity and function . Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic potential .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function . The compound is directed to particular compartments or organelles within the cell through targeting signals and post-translational modifications . This localization is crucial for its interaction with specific biomolecules and for exerting its biochemical effects . Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate can be synthesized through multi-component reactions (MCRs), particularly isocyanide-based multicomponent reactions (IMCRs). One common method involves the condensation of aldehyde derivatives, amine derivatives, and isocyanides in the presence of a Michael acceptor . This process is efficient and environmentally friendly, aligning with the principles of green chemistry.

Industrial Production Methods

Industrial production of this compound typically involves the use of commercially available starting materials such as anthranilic acid derivatives. The synthesis may include steps like acylation, ester condensation, and heterocyclization under base-catalyzed conditions . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce oxo groups to hydroxyl groups.

    Substitution: This reaction can replace functional groups with others, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine . Reaction conditions typically involve controlled temperatures and pH levels to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxo groups, while reduction may produce hydroxyquinoline derivatives .

Scientific Research Applications

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives such as:

Uniqueness

Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity. Its hydroxyl and oxo groups, in particular, play crucial roles in its interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

ethyl 4-hydroxy-2-oxo-5,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO4/c1-2-17-12(16)9-10(14)7-5-3-4-6-8(7)13-11(9)15/h2-6H2,1H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOGDXXVRFXBURG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(CCCC2)NC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of a 60:40 mixture of the ethyl and methyl esters of 2-amino cyclohex-1-ene carboxylic acid (47.2g; 0.29 mole) and diethyl malonate (46,4g; 0.29 mole) were added to a solution of sodium (7.2g; 0.29 mole) in ethanol (145 ml) stirred at ca 110° C for 30 hrs. in an autoclave. The product was acidified with 5N HCl to pH 4.0 and diluted with water. The precipitated ester was filtered off and recrystallised from ethanol with charcoalisation, m.p. 236° - 7°(d).
[Compound]
Name
ethyl and methyl esters
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0 (± 1) mol
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47.2 g
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0.29 mol
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7.2 g
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reactant
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145 mL
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solvent
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate
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Ethyl 4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxylate

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